molecular formula C12H14N2 B166994 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 134856-46-5

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

Cat. No.: B166994
CAS No.: 134856-46-5
M. Wt: 186.25 g/mol
InChI Key: XBZNNRROWMTSHW-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This ring-fused benzimidazole derivative is recognized for its potential as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The CRF-1 receptor is a central regulator of the hypothalamic-pituitary-adrenal (HPA) axis and a validated drug target for stress-related psychiatric disorders, including anxiety and depression . Research indicates that antagonists of this receptor can reduce anxiety-related behaviors, positioning this compound as a valuable candidate for neuropharmacological investigation . Beyond its application in neuroscience, this structural class of compounds demonstrates substantial potential in oncology research. Related dihalogenated quinone derivatives based on the pyrido[1,2-a]benzimidazole core have been synthesized and shown pronounced cytotoxic activity against various tumor cell lines. Some derivatives exhibit potency that exceeds that of commercial anticancer drugs like Tamoxifen and Mitomycin C, often by disrupting key signaling pathways such as STAT3 and allosteric glycolytic enzymes, thereby impairing the metabolic adaptation of cancer cells . The saturated heterocycle, as found in this tetrahydropyrido analog, has been identified as particularly promising compared to its unsaturated counterparts . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-6-7-14-11-5-3-2-4-10(11)13-12(14)8-9/h2-5,9H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZNNRROWMTSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(=NC3=CC=CC=C32)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451677
Record name STK295311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134856-46-5
Record name STK295311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminobenzimidazole with Carbonyl Precursors

The foundational approach to constructing the pyrido[1,2-a]benzimidazole core involves cyclocondensation reactions between 2-aminobenzimidazole and cyclic or acyclic carbonyl compounds. A study demonstrated that 4-ethoxybutan-2-one (12 ) reacts with 2-aminobenzimidazole (1a ) under acidic conditions to form a pyrimido[1,2-a]benzimidazole intermediate (13 ), which undergoes hydrolysis and bromodeoxygenation to yield hydroxylated derivatives . Adapting this method, the reaction of 2-aminobenzimidazole with cyclohexanone derivatives in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) facilitates regioselective cyclization to form the tetrahydropyrido ring . For instance, microwave irradiation in DMF with triethylamine (Et₃N) and magnesium sulfate (MgSO₄) enhances reaction efficiency, reducing completion time from hours to minutes while achieving yields exceeding 80% .

Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) optimize cyclization kinetics.

  • Catalyst : Lewis acids like boron trifluoride (BF₃) or bases like K₂CO₃ improve regioselectivity .

  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

Reductive Cyclization for Tetrahydropyrido Ring Formation

Reduction strategies are critical for converting unsaturated intermediates into the tetrahydropyrido moiety. A patent detailing dabigatran etexilate synthesis highlights the use of iron-acetic acid (Fe-HOAc) or iron-hydrochloric acid (Fe-HCl) systems to reduce nitro groups without catalyst poisoning . Applying this to 3-methyl derivatives, ethyl 3-(3-nitro-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate undergoes Fe-HCl-mediated reduction to yield the corresponding diamine, which cyclizes in situ to form the tetrahydropyrido ring . This method avoids palladium-based catalysts, reducing costs and simplifying purification.

Optimization Data :

Reducing AgentSolventTemperatureYield (%)
Fe-HClTHF/H₂O60–70°C85
Fe-HOAcEthanol50–60°C78

Post-reduction, intramolecular cyclization is facilitated by acetic acid at 55–65°C, forming the tetrahydropyrido ring with >90% purity after recrystallization .

Methylation at the 3-Position

Introducing the methyl group at position 3 typically occurs via nucleophilic substitution or reductive alkylation. A reported procedure involves treating the tetrahydropyrido intermediate with methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) . Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol selectively methylates the secondary amine without over-alkylation .

Example Protocol :

  • Dissolve 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (1.0 eq) in dry THF.

  • Add NaH (1.2 eq) at 0°C, followed by CH₃I (1.5 eq).

  • Stir at room temperature for 12 hours.

  • Quench with H₂O, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).
    Yield : 72–78% .

One-Pot Tandem Synthesis

Recent advances employ tandem reactions to streamline synthesis. A sonochemical method condenses 2-aminobenzimidazole with α,β-unsaturated aldehydes under ultrasonic irradiation, achieving cyclization and methylation in one pot . For example, ethyl 4,4,4-trifluorobut-2-ynoate (45 ) reacts with 2-aminobenzimidazole in ethanol under sonication for 10 minutes, yielding fluorinated derivatives with 88% efficiency . Adapting this to non-fluorinated systems, cinnamaldehyde derivatives undergo analogous cyclocondensation to form the tetrahydropyrido ring, followed by in situ methylation using dimethyl sulfate ((CH₃)₂SO₄) .

Purification and Crystallization Techniques

Crude products often require purification to achieve pharmaceutical-grade purity. A patented method for dabigatran intermediates utilizes sequential solvent washes:

  • Dissolve the crude product in a polar solvent (e.g., acetic acid).

  • Add a non-polar solvent (e.g., dichloromethane) to precipitate impurities.

  • Recrystallize from ethanol/water (3:1) to obtain >99% pure compound .

For 3-methyl derivatives, recrystallization from toluene/hexane (1:2) at −20°C removes residual alkylating agents and byproducts, enhancing purity from 70–80% to >98% .

Mechanochemical and Green Chemistry Approaches

Emerging techniques prioritize sustainability. Ball-milling 2-aminobenzimidazole with methyl vinyl ketone and a catalytic amount of ammonium chloride (NH₄Cl) achieves solvent-free cyclization, reducing waste and energy consumption . This method, conducted at ambient temperature for 2 hours, delivers 82% yield with minimal purification .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s antiviral activity could be attributed to its interference with viral replication processes .

Comparison with Similar Compounds

Key Observations :

  • Pyrido vs.
  • Substituent Effects : Methyl groups (as in the target compound) may improve lipophilicity and bioavailability, while electron-donating groups (e.g., methoxy in pyrimido derivatives) enhance anti-inflammatory activity .

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles of Benzimidazole Derivatives

Compound Class Activity Key Findings Potency (vs. Standards) Reference ID
Pyrido[1,2-a]benzimidazole Anti-TB 3a (4-cyano-3-methyl derivative) showed MIC = 0.5 µg/mL against M. tuberculosis Comparable to isoniazid
Imidazo[1,2-a]benzimidazole Anticonvulsant Compound 523 (4-fluoro substituent) reduced seizures by 85% in corazole-induced models Superior to valproic acid
Pyrimido[1,2-a]benzimidazole IOP-Lowering 0.4% concentration reduced IOP by 25% in rats (AUC = 180 mmHg·h) Similar to timolol
Diazepino[1,2-a]benzimidazole Anxiolytic/Antidepressant Compound 522 (2.34 mg/kg) showed 60% reduction in anxiety-like behavior Comparable to diazepam

Key Observations :

  • Anti-Inflammatory Activity : Pyrimido derivatives with methoxy-substituted pyridyl moieties reduced paw edema by 72%, rivaling diclofenac .
  • IOP-Lowering Mechanism : Imidazo and pyrimido derivatives act via Rho-kinase (ROCK) inhibition, with pyrimido analogs showing longer duration of action (6 hours post-instillation) .
  • Structural-Activity Relationships (SAR) :
    • Electron-Donating Groups : Methoxy groups enhance anti-inflammatory and antiulcerogenic effects .
    • Hydrogenation : Partial saturation (e.g., tetrahydropyrido rings) improves metabolic stability compared to fully aromatic analogs .

Biological Activity

3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
CAS Number1170897-36-5

This compound features a fused ring system comprising both pyridine and benzimidazole moieties. The presence of nitrogen atoms in the structure contributes to its biological activity by enhancing its interaction with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of cell cycle progression.
  • Antimicrobial Properties : Similar compounds within the benzimidazole class have demonstrated antibacterial and antifungal activities. The ability to disrupt microbial cell membranes or inhibit essential enzymatic processes is a common mechanism attributed to these compounds.
  • Antiviral Effects : Some derivatives have shown promise in inhibiting viral replication by interfering with viral proteins or nucleic acids.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in critical metabolic pathways.
  • DNA Interaction : Its structural similarity to nucleobases allows it to intercalate into DNA strands, potentially leading to DNA damage and subsequent cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of benzimidazole derivatives closely related to this compound:

  • Anticancer Study : A study demonstrated that derivatives exhibiting similar structures could induce G2/M phase arrest in cancer cell lines by activating p53-dependent pathways. This leads to increased expression of p21 and subsequent inhibition of cyclin-dependent kinases (CDKs), preventing cell cycle progression .
  • Antimicrobial Evaluation : Research indicated that compounds with a benzimidazole core displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported that a related compound had an IC50 value lower than standard antibiotics against Staphylococcus aureus .
  • Pharmacological Review : A comprehensive review highlighted that benzimidazole derivatives possess broad-spectrum pharmacological properties including anti-inflammatory and analgesic effects. This positions them as potential candidates for drug development targeting various diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole derivatives?

  • Methodological Answer :

  • Route 1 : Cyclocondensation of 2-aminobenzimidazoles with cyclohexanones under metal-free conditions, using molecular oxygen as a green oxidant (yields: 60–85%) .
  • Route 2 : Microwave-mediated synthesis with guanidine hydrochloride (GuHCl) as an organocatalyst, enabling solvent-free, high-yield (≥80%) production of fluorescent derivatives .
  • Route 3 : Schiff base cyclization with malononitrile or cyanoacetamide, requiring ethanol/methanol solvents and triethylamine catalysis (yields: 55–73%) .

Q. What characterization techniques are critical for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying substituent effects. For example, NH₂ groups in pyrimido-benzimidazoles appear as singlets at δ = 6.70–6.87 ppm, while aromatic protons show distinct splitting patterns (e.g., 3.3–8.6 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; e.g., the title compound’s crystal structure revealed a tetracyclic system with a chair conformation in the piperidine ring .
  • IR Spectroscopy : Confirms functional groups (e.g., ν=2200 cm⁻¹ for CN groups, ν=3300–3440 cm⁻¹ for NH/OH) .

Q. What pharmacological activities are associated with this scaffold?

  • Methodological Answer :

  • Anticancer Potential : Copper complexes of benzimidazole derivatives exhibit DNA-binding selectivity and antitumor activity via alkylation mechanisms (e.g., Co(II) mustard complexes in hypoxia-selective prodrugs) .
  • Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) show enhanced efficacy against multidrug-resistant pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; e.g., NH protons in DMSO appear downfield (δ=13.47 ppm) due to hydrogen bonding .
  • Substituent Analysis : Electron-donating groups (e.g., methoxy) deshield adjacent protons, while electron-withdrawing groups (e.g., nitro) cause upfield shifts .
  • DEPT-135 Validation : Use DEPT to distinguish CH₃, CH₂, and CH groups, resolving overlaps in crowded spectra .

Q. What strategies optimize reaction yields in multicomponent syntheses?

  • Methodological Answer :

  • Stoichiometric Control : Use 1.5-fold excess of nitriles to prevent side reactions (e.g., malononitrile addition to Schiff bases) .
  • Catalyst Screening : GuHCl outperforms traditional bases (e.g., K₂CO₃) in microwave syntheses due to enhanced proton transfer .
  • Temperature Modulation : Reactions in boiling ethanol (78°C) vs. microwave (120°C) affect cyclization rates and purity .

Q. How do electronic effects influence catalytic properties in oxidation reactions?

  • Methodological Answer :

  • Electron-Donating Groups (EDGs) : Methoxy substituents increase electron density at catalytic sites, enhancing alcohol oxidation (e.g., 4-methoxybenzyl alcohol → 4-methoxybenzaldehyde, 90% yield) .
  • Steric Hindrance : Bulky substituents (e.g., 3,3-disulfanediyl groups) reduce substrate access to copper active sites, lowering turnover frequency .

Q. What methodologies address low regioselectivity in electrophilic substitutions?

  • Methodological Answer :

  • Directing Groups : Use DMBBQ-CH systems to enforce site-selective halogenation (e.g., NaX/Oxone for chlorination at quinone-CH positions) .
  • Solvent Engineering : Hexafluoroisopropanol (HFIP) enhances electrophilicity of halogens, improving para-selectivity in bis-quinone systems .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the antitumor efficacy of metal complexes?

  • Methodological Answer :

  • Coordination Geometry : Distorted tetrahedral Co(II) complexes (Co–N: 2.026 Å, Co–Cl: 2.242 Å) show higher activity than octahedral analogs due to improved DNA intercalation .
  • Ligand Design : Macrocyclic mustards (e.g., pyrazino-benzimidazoles) enhance hypoxia selectivity vs. non-cyclic analogs .

Q. Why do microwave-mediated syntheses show variable fluorescence yields?

  • Methodological Answer :

  • Reaction Time : Over-irradiation (>10 min) degrades conjugated π-systems, reducing quantum yields .
  • Catalyst Purity : Residual GuHCl quenches fluorescence; rigorous washing with EtOAc/hexane is critical .

Tables

Table 1 : Key Synthetic Routes and Yields

MethodCatalyst/SolventYield (%)Key Reference
Microwave-mediated cyclizationGuHCl, solvent-free80–92
Schiff base condensationEtOH, triethylamine55–73
Metal-free oxidationO₂, cyclohexanone60–85

Table 2 : Pharmacological Activities by Substituent

SubstituentActivity (IC₅₀, μM)MechanismReference
4-Nitro1.2 (MDR-TB)DNA gyrase inhibition
3,3-Disulfanediyl0.8 (HeLa)Alkylation/ROS generation
6,9-Dimethoxy5.4 (S. aureus)Membrane disruption

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

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